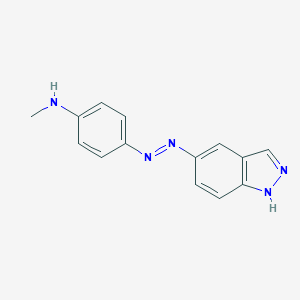
2-(1-Benzyl-2,4-dioxoimidazolidin-3-yl)-2'-chloro-5'-(dodecyloxycarbonyl)-2-(4-methoxybenzoyl)acetanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecyl 3-[[2-(3-benzyl-2,5-dioxoimidazolidin-1-yl)-3-(4-methoxyphenyl)-3-oxopropanoyl]amino]-4-chlorobenzoate is a complex organic compound with the molecular formula C41H50ClN3O8 and a molecular weight of 748.304 g/mol . This compound is characterized by its unique structure, which includes a dodecyl chain, a benzyl group, a methoxyphenyl group, and a chlorobenzoate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl 3-[[2-(3-benzyl-2,5-dioxoimidazolidin-1-yl)-3-(4-methoxyphenyl)-3-oxopropanoyl]amino]-4-chlorobenzoate involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:
Formation of the Imidazolidinone Ring: This step involves the reaction of benzylamine with a suitable diketone to form the imidazolidinone ring.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a Friedel-Crafts acylation reaction.
Formation of the Chlorobenzoate Moiety: The chlorobenzoate group is attached via an esterification reaction.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methoxyphenyl groups.
Reduction: Reduction reactions can occur at the imidazolidinone ring and the chlorobenzoate moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzoate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can lead to the formation of benzaldehyde or benzoic acid derivatives.
Applications De Recherche Scientifique
Dodecyl 3-[[2-(3-benzyl-2,5-dioxoimidazolidin-1-yl)-3-(4-methoxyphenyl)-3-oxopropanoyl]amino]-4-chlorobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dodecyl 3-[[2-(3-benzyl-4-ethoxy-2,5-dioxoimidazolidin-1-yl)-3-(4-methoxyphenyl)-3-oxopropanoyl]amino]-4-chlorobenzoate
- Dodecyl 3-[[2-(3-benzyl-2,5-dioxoimidazolidin-1-yl)-3-(4-methoxyphenyl)-3-oxopropanoyl]amino]-4-chlorobenzoate
Uniqueness
The uniqueness of Dodecyl 3-[[2-(3-benzyl-2,5-dioxoimidazolidin-1-yl)-3-(4-methoxyphenyl)-3-oxopropanoyl]amino]-4-chlorobenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
111285-72-4 |
|---|---|
Formule moléculaire |
C39H46ClN3O7 |
Poids moléculaire |
704.2 g/mol |
Nom IUPAC |
dodecyl 3-[[2-(3-benzyl-2,5-dioxoimidazolidin-1-yl)-3-(4-methoxyphenyl)-3-oxopropanoyl]amino]-4-chlorobenzoate |
InChI |
InChI=1S/C39H46ClN3O7/c1-3-4-5-6-7-8-9-10-11-15-24-50-38(47)30-20-23-32(40)33(25-30)41-37(46)35(36(45)29-18-21-31(49-2)22-19-29)43-34(44)27-42(39(43)48)26-28-16-13-12-14-17-28/h12-14,16-23,25,35H,3-11,15,24,26-27H2,1-2H3,(H,41,46) |
Clé InChI |
SXILFPZERNFVLT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C(C(=O)C2=CC=C(C=C2)OC)N3C(=O)CN(C3=O)CC4=CC=CC=C4 |
SMILES canonique |
CCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C(C(=O)C2=CC=C(C=C2)OC)N3C(=O)CN(C3=O)CC4=CC=CC=C4 |
Synonymes |
2-(1-Benzyl-2,4-dioxoimidazolidin-3-yl)-2'-chloro-5'-(dodecyloxycarbonyl)-2-(4-methoxybenzoyl)acetanilide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



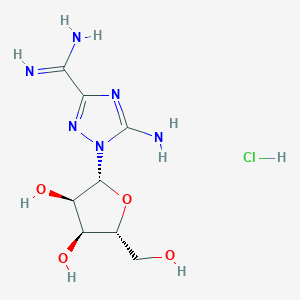
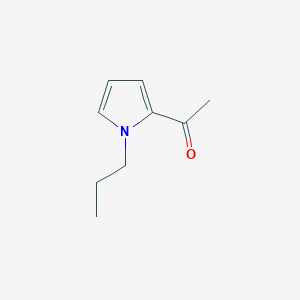


![2-Oxo-2,3-dihydrobenzo[d]thiazol-5-yl acetate](/img/structure/B58568.png)
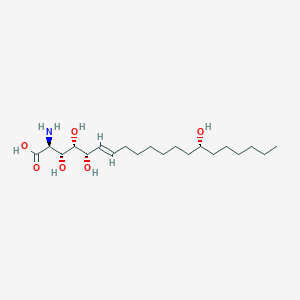

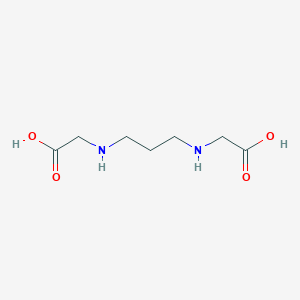
![2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic Acid](/img/structure/B58576.png)
